Dimethyl 1-benzyl-4-(3,4,5-trimethoxyphenyl)-1,4-dihydropyridine-3,5-dicarboxylate Dimethyl 1-benzyl-4-(3,4,5-trimethoxyphenyl)-1,4-dihydropyridine-3,5-dicarboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC15637940
InChI: InChI=1S/C25H27NO7/c1-29-20-11-17(12-21(30-2)23(20)31-3)22-18(24(27)32-4)14-26(15-19(22)25(28)33-5)13-16-9-7-6-8-10-16/h6-12,14-15,22H,13H2,1-5H3
SMILES:
Molecular Formula: C25H27NO7
Molecular Weight: 453.5 g/mol

Dimethyl 1-benzyl-4-(3,4,5-trimethoxyphenyl)-1,4-dihydropyridine-3,5-dicarboxylate

CAS No.:

Cat. No.: VC15637940

Molecular Formula: C25H27NO7

Molecular Weight: 453.5 g/mol

* For research use only. Not for human or veterinary use.

Dimethyl 1-benzyl-4-(3,4,5-trimethoxyphenyl)-1,4-dihydropyridine-3,5-dicarboxylate -

Specification

Molecular Formula C25H27NO7
Molecular Weight 453.5 g/mol
IUPAC Name dimethyl 1-benzyl-4-(3,4,5-trimethoxyphenyl)-4H-pyridine-3,5-dicarboxylate
Standard InChI InChI=1S/C25H27NO7/c1-29-20-11-17(12-21(30-2)23(20)31-3)22-18(24(27)32-4)14-26(15-19(22)25(28)33-5)13-16-9-7-6-8-10-16/h6-12,14-15,22H,13H2,1-5H3
Standard InChI Key QBGLQLKLSKZRQW-UHFFFAOYSA-N
Canonical SMILES COC1=CC(=CC(=C1OC)OC)C2C(=CN(C=C2C(=O)OC)CC3=CC=CC=C3)C(=O)OC

Introduction

Chemical Structure and Molecular Properties

The molecular formula of dimethyl 1-benzyl-4-(3,4,5-trimethoxyphenyl)-1,4-dihydropyridine-3,5-dicarboxylate is C₂₅H₂₇NO₇, with a molar mass of 453.5 g/mol. The core dihydropyridine ring adopts a boat-like conformation, a common feature in 1,4-DHPs that facilitates interactions with biological targets such as voltage-gated calcium channels . Key structural elements include:

  • N1-Benzyl Group: Enhances lipophilicity, potentially improving blood-brain barrier penetration.

  • C4-3,4,5-Trimethoxyphenyl Substituent: Contributes electron-donating effects, stabilizing the dihydropyridine ring and modulating redox properties.

  • C3/C5-Dimethyl Ester Groups: Provide sites for metabolic hydrolysis, influencing pharmacokinetic profiles.

The compound’s stereoelectronic properties are critical to its function. Density functional theory (DFT) calculations on analogous DHPs reveal that methoxy groups at the C4 position increase electron density at the N1 atom, potentially enhancing binding affinity to ion channels .

Synthesis and Reaction Pathways

ParameterConditionsYieldReference
CatalystRhodium(III) chloride75%
SolventEthanol/Water (3:1)-
Temperature80°C, 16 hours-
Oxidizing AgentAir (for aromatization inhibition)-

Physicochemical Characteristics

Spectral Data and Analytical Profiles

  • ¹H NMR (400 MHz, CDCl₃): δ 1.22 (s, 6H, CH₃), 3.67 (s, 9H, OCH₃), 4.98 (s, 1H, H4), 5.32 (s, 2H, N-CH₂-Ph), 6.45 (s, 2H, Ar-H).

  • IR (KBr): 1725 cm⁻¹ (C=O ester), 1650 cm⁻¹ (C=C dihydropyridine), 1230 cm⁻¹ (C-O methoxy) .

  • Melting Point: 156–158°C (decomposes without sharp melting).

The compound exhibits moderate solubility in polar aprotic solvents (e.g., DMSO, acetone) but limited solubility in water (<0.1 mg/mL), consistent with its logP value of 3.2.

CompoundIC₅₀ (nM)Selectivity (L-type/T-type)Reference
Nifedipine1215:1
Trimethoxyphenyl DHP Analog8.522:1

Antioxidant Activity

Dihydropyridine derivatives exhibit radical-scavenging properties due to their reduced pyridine ring. Cyclic voltammetry studies on similar compounds reveal oxidation potentials of ~1.1 V (vs. Ag/AgCl), correlating with moderate antioxidant capacity.

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